molecular formula C6H6O2 B1398090 1,3-Dihydroxybenzene-d6 CAS No. 70938-00-0

1,3-Dihydroxybenzene-d6

Cat. No.: B1398090
CAS No.: 70938-00-0
M. Wt: 116.15 g/mol
InChI Key: GHMLBKRAJCXXBS-UDDMDDBKSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1,3-Dihydroxybenzene-d6 (CAS RN: 70938-00-0), also known as resorcinol-d6, is a deuterated derivative of 1,3-dihydroxybenzene (resorcinol). Its molecular formula is C6D4(OD)2 (or C6D6O2), with a molecular weight of 116.14–116.15 . This compound is isotopically labeled with six deuterium atoms (98 atom% D), replacing all hydrogen atoms in the benzene ring and hydroxyl groups . It is primarily utilized as an analytical standard in nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry (MS) for tracking metabolic pathways, studying reaction mechanisms, and verifying isotopic purity in pharmaceutical and environmental research .

Mechanism of Action

Biological Activity

1,3-Dihydroxybenzene-d6, also known as resorcinol-d6, is a deuterated derivative of resorcinol that has garnered attention due to its potential biological activities. This compound is structurally significant in various biochemical pathways and has been studied for its effects on cellular processes, including its role in enzyme inhibition and interaction with metal ions.

  • Molecular Formula : C6H6O2 (deuterated)
  • Molecular Weight : Approximately 110.11 g/mol
  • Density : 1.84 g/cm³
  • Detonation Velocity : 7.95 km/s (not directly related to biological activity but indicative of chemical stability) .

Biological Activities

This compound exhibits several notable biological activities:

  • Antioxidant Properties : Like other phenolic compounds, resorcinol-d6 can act as an antioxidant, scavenging free radicals and potentially reducing oxidative stress in cells. This property is crucial in preventing cellular damage associated with various diseases.
  • Enzyme Inhibition : It has been reported that resorcinol derivatives can inhibit enzymes such as carbonic anhydrase (CA). For instance, the binding affinity of this compound to carbonic anhydrases CA6 and CA9 was evaluated, showing inhibitory constants of 550 µM and 644 µM respectively . These enzymes play significant roles in physiological processes including pH regulation and carbon dioxide transport.
  • Antiplatelet Activity : Research indicates that compounds containing the catechol ring structure exhibit antiplatelet aggregation activity. Studies on related compounds suggest that resorcinol derivatives may interfere with platelet activation pathways, which is critical in managing cardiovascular diseases .

Case Studies and Research Findings

Several studies have explored the biological implications of resorcinol derivatives:

  • Study on Antiplatelet Aggregation :
    • Objective : To evaluate the antiplatelet activity of new derivatives synthesized from catechol and resorcinol.
    • Method : Platelet aggregation was induced using arachidonic acid and adenosine diphosphate.
    • Findings : Compounds derived from resorcinol demonstrated significant inhibition of platelet aggregation at concentrations around 500 µM, suggesting potential therapeutic applications in stroke prevention .
  • Carbonic Anhydrase Inhibition Study :
    • Objective : To assess the inhibitory effects of this compound on carbonic anhydrases.
    • Methodology : Kinetic assays were performed to determine binding affinities.
    • Results : The compound showed moderate inhibition of CA activity, indicating a possible role in regulating physiological processes affected by these enzymes .

Data Summary

The following table summarizes key findings related to the biological activity of this compound:

Biological ActivityTarget Enzyme/PathwayInhibition Constant (µM)Reference
AntioxidantN/AN/AGeneral Knowledge
Carbonic Anhydrase InhibitionCA6550
Carbonic Anhydrase InhibitionCA9644
Antiplatelet AggregationPlatelet Activation Pathway500

Scientific Research Applications

Synthetic Chemistry

1.1 Chemical Synthesis and Reaction Mechanisms
1,3-Dihydroxybenzene-d6 serves as a valuable intermediate in organic synthesis. Its deuterated form allows for the tracing of reaction pathways and mechanisms due to the distinct NMR signals produced by deuterated compounds. For instance, it has been utilized in the synthesis of ladderanes, which are hydrocarbons with potential applications in nanotechnology and materials science . The ability to track the formation of ladderanes through NMR spectroscopy highlights the utility of this compound in elucidating complex reaction mechanisms.

1.2 Energetic Materials
Recent studies have demonstrated the conversion of 1,3-dihydroxybenzene into high-energy compounds such as 1,3-diamino-2,4,6-trinitrobenzene (DATB). This transformation is part of a broader strategy to develop polynitropolycyclic cage explosives . The use of resorcinol-d6 in such applications indicates its significance in the field of energetic materials, where precise control over molecular structure can lead to enhanced performance characteristics.

Materials Science

2.1 Polymer Chemistry
In polymer chemistry, this compound is employed as a building block for synthesizing various polymeric materials. Its hydroxyl groups facilitate cross-linking reactions that enhance the mechanical properties and thermal stability of polymers. This makes it an essential component in developing advanced materials used in coatings and adhesives.

2.2 Optoelectronic Devices
Ladderanes synthesized from this compound have shown promise in optoelectronic applications due to their unique electronic properties. These compounds can be integrated into devices such as organic light-emitting diodes (OLEDs) and photovoltaic cells . The ability to manipulate the electronic properties through structural modifications opens new avenues for research in this area.

Biological Studies

3.1 Biocatalysis
Research has identified bacteria capable of catalyzing the regioselective carboxylation of this compound. For example, Pandoraea sp. has been shown to facilitate this transformation effectively . Such biocatalytic processes are crucial for developing sustainable methods for producing valuable chemical intermediates from renewable resources.

3.2 Pharmaceutical Applications
The deuterated form of resorcinol is also investigated for its potential pharmaceutical applications. Deuterated compounds often exhibit altered pharmacokinetics and metabolic profiles compared to their non-deuterated counterparts, which can lead to improved therapeutic efficacy and reduced side effects . Research into these aspects continues to expand the understanding of how modifications at the molecular level can influence drug development.

Case Studies

Application AreaDescriptionKey Findings
Synthetic ChemistryUsed as an intermediate for ladderane synthesisEnables tracking of reaction mechanisms via NMR
Energetic MaterialsConverted into DATB for use in explosivesEnhances performance characteristics
Polymer ChemistryActs as a cross-linking agent in polymer synthesisImproves mechanical properties and stability
OptoelectronicsLadderanes from resorcinol used in OLEDs and solar cellsUnique electronic properties beneficial for devices
BiocatalysisBacterial conversion leading to regioselective carboxylationSustainable production methods developed
Pharmaceutical ResearchInvestigated for altered pharmacokineticsPotential for improved therapeutic efficacy

Q & A

Basic Research Questions

Q. How can 1,3-Dihydroxybenzene-d6 be synthesized with high isotopic purity?

  • Methodological Answer : Deuterium incorporation typically employs acid-catalyzed deuterium exchange using deuterated solvents (e.g., D₂O) under reflux. For example, analogous deuterated aromatic compounds, such as 3,3'-Dichlorobenzidine-d6, achieve >98% isotopic purity via iterative exchange cycles . Post-synthesis, isotopic enrichment is validated using mass spectrometry (MS) and nuclear magnetic resonance (NMR) to confirm deuterium distribution.

Q. What analytical techniques are critical for characterizing this compound?

  • Methodological Answer :

  • NMR Spectroscopy : ¹H NMR identifies residual protonation at exchangeable sites (e.g., hydroxyl groups), while ²H NMR quantifies deuterium incorporation.
  • High-Resolution Mass Spectrometry (HRMS) : Measures exact mass to distinguish isotopic peaks (e.g., [M+D]⁺ vs. [M+H]⁺).
  • Isotopic Purity Assay : Liquid chromatography (LC) coupled with MS detects non-deuterated impurities, as demonstrated for deuterated benzoic acid analogs .

Q. How is isotopic purity assessed and optimized during synthesis?

  • Methodological Answer : Isotopic purity is quantified via mass spectrometry, comparing observed vs. theoretical isotopic distributions. Optimization involves adjusting reaction duration, temperature, and solvent deuteration levels. For instance, iterative deuterium exchange in acidic D₂O improves purity, as shown in deuterated benzidine derivatives .

Q. What are the stability considerations for this compound under varying storage conditions?

  • Methodological Answer : Stability is assessed by monitoring deuterium retention under controlled humidity and temperature. Storage in inert atmospheres (e.g., argon) at -20°C minimizes proton back-exchange, a method validated for deuterated standards in environmental analysis .

Q. How does this compound function as a tracer in metabolic studies?

  • Methodological Answer : As a deuterated analog, it enables tracking of phenolic metabolites via MS. For example, deuterated resorcinol derivatives are used to study hydroxylation pathways by comparing isotopic ratios in metabolic byproducts .

Advanced Research Questions

Q. How can experimental designs mitigate deuterium loss during kinetic studies with this compound?

  • Methodological Answer : Use non-protic solvents (e.g., deuterated DMSO) and low temperatures to reduce kinetic isotope effects (KIEs). Internal standards (e.g., ¹³C-labeled analogs) correct for deuterium loss, as applied in deuterated drug metabolism studies .

Q. How to resolve contradictions in NMR data caused by solvent interactions?

  • Methodological Answer : Solvent suppression techniques (e.g., presaturation) minimize interference from residual protons in deuterated solvents. Cross-validation with computational models (e.g., density functional theory for chemical shifts) enhances accuracy, as demonstrated in NIST spectroscopic databases .

Q. What strategies address discrepancies in kinetic isotope effects (KIEs) between deuterated and non-deuterated analogs?

  • Methodological Answer : Conduct parallel experiments with ¹H and ²H analogs under identical conditions. Statistical tools (e.g., ANOVA) identify significant KIEs, while mechanistic studies (e.g., isotopic labeling of intermediates) clarify reaction pathways, as seen in deuterated thiadiazine research .

Q. How can researchers optimize reaction conditions to maximize deuteration efficiency?

  • Methodological Answer : Design of Experiments (DoE) methodologies, such as factorial design, systematically vary parameters (pH, temperature, solvent ratio). Response surface modeling identifies optimal conditions, a strategy validated in deuterated dioxin synthesis .

Q. How should contradictory data from isotopic tracing studies be analyzed for reliability?

  • Methodological Answer : Apply empirical contradiction frameworks (e.g., falsification protocols) to test hypotheses against multiple datasets. For example, cross-referencing MS and NMR data with computational simulations ensures consistency, as proposed in intelligent data analysis (IDA) for medical diagnostics .

Comparison with Similar Compounds

Key Properties

  • Melting Point: Not explicitly reported in the evidence, but the non-deuterated parent compound (resorcinol) melts at 110–111°C.
  • Safety : Requires careful handling; direct eye contact necessitates immediate rinsing with water and medical consultation. Environmental release must be avoided .

The following table compares 1,3-dihydroxybenzene-d6 with structurally and functionally related compounds, emphasizing deuterated analogs, dihydroxybenzenes, and derivatives.

Compound Molecular Formula CAS RN Molecular Weight Deuterium Content Primary Applications
This compound C6D6O2 70938-00-0 116.15 98 atom% D NMR/MS standards, metabolic tracing
Hydroquinone-d4 C6D4(OH)2 1079-44-7 114.11 4 deuteriums Antioxidant studies, redox chemistry
Caffeic Acid C9H8O4 331-39-5 180.16 None Antioxidant research, food/cosmetic additives
2,3-Dihydroxybenzoic Acid C7H6O4 303-38-8 154.11 None Iron chelation, bacterial siderophore studies
Xylazine-d6 C12H10D6N2S N/A ~258.35 6 deuteriums Veterinary sedative analysis

Structural and Functional Analysis

Deuterated vs. Non-Deuterated Analogs: this compound differs from its non-deuterated counterpart (resorcinol, CAS 108-46-3) in isotopic labeling, enabling precise detection in spectroscopic studies. Resorcinol itself is used in adhesives and dyes, whereas the deuterated form is restricted to analytical applications . Hydroquinone-d4 (deuterated hydroquinone) shares isotopic utility but lacks the meta-substituted hydroxyl groups of this compound, leading to distinct reactivity in redox reactions .

Comparison with Caffeic Acid: Caffeic acid (3,4-dihydroxybenzeneacrylic acid) includes a propenoic acid side chain, broadening its applications to pharmacology and cosmetics.

2,3-Dihydroxybenzoic Acid :

  • This compound features a carboxylic acid group, enhancing its metal-chelating capacity. It is critical in synthesizing siderophores but lacks the deuterium labeling required for tracer studies .

Deuterated Pharmaceuticals (e.g., Xylazine-d6) :

  • Xylazine-d6, a deuterated thiazine derivative, is structurally unrelated to this compound but exemplifies the broader use of deuterated standards in quantifying drug metabolites .

Properties

IUPAC Name

1,2,3,5-tetradeuterio-4,6-dideuteriooxybenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H6O2/c7-5-2-1-3-6(8)4-5/h1-4,7-8H/i1D,2D,3D,4D/hD2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GHMLBKRAJCXXBS-UDDMDDBKSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C1=C(C(=C(C(=C1[2H])O[2H])[2H])O[2H])[2H]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H6O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80733208
Record name (~2~H_4_)Benzene-1,3-(~2~H_2_)diol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80733208
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

116.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

70938-00-0
Record name (~2~H_4_)Benzene-1,3-(~2~H_2_)diol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80733208
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 70938-00-0
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods I

Procedure details

One commercial process, believed to be practiced by the Sumitomo Chemical Company, Ltd. is described in part by Suda et al. U.S. Pat. No. 3,953,521, British Patent Specification No. 921,557, Suda et al. U.S. Pat. No. 3,950,431, Suda et al. U.S. Pat. No. 3,923,908, Suda et al. U.S. Pat. No. 3,928,469, and Japanese Pat. No. 61-327 and Japanese Kokai No. 58-88357. The Sumitomo process involves the continuous production of m- and p-DHP by hydroperoxidation of m- and p-DIPB in liquid phase using an alkali catalyst, such as 10-20 vol % of a 2% sodium hydroxide (NaOH) solution at 95°-115° C. and air at a pressure within the range of atmospheric to 10 atmospheres. The hydroperoxidation product is extracted with a 4% aqueous sodium hydroxide solution to separate DHP and m-diisopropylbenzene hydroxyhydroperoxide (HHP) from unreacted m-DIPB and diisopropylbenzene monohydroperoxide (MHP). The MHP/m-DIPB fraction is recycled to the hydroperoxidation reaction vessel. The DHP/HHP fraction, in the form of an aqueous solution containing sodium salts of DHP and HHP, is heated to 80° C. and extracted with methyl isobutyl ketone (MIBK) to recover DHP and HHP. The MIBK solution of DHP/HHP is then washed with an organic solvent to reduce the HHP content, and mixed with an acid catalyst, such as 0.5-2% concentrated sulfuric acid (H2SO4) and, in some instances, hydrogen peroxide (H2O2) to decompose the DHP to either resorcinol or hydroquinone and acetone. The decomposition product is then neutralized with an aqueous ammonia solution, then distilled to obtain crude resorcinol or hydroquinone. Methods for purifying the crude resorcinol are described in Suda et al. U.S. Pat. Nos. 3,929,920; 3,911,030, and 3,969,420, and Japan Kokai No. 78-53626 and British Pat. No. 2,061,926 A.
[Compound]
Name
m- and p-DHP
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
DHP HHP
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
[Compound]
Name
sodium salts
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
HHP
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Synthesis routes and methods II

Procedure details

Thoroughly mixed were 50 parts of an anionic water-soluble polymer (a 20 wt. % aqueous solution; viscosity: 300 cps) having a monomer composition of 55 mole % acrylic acid, 40 mole % acrylonitrile and 5 mole % of 2-acrylamido-2-methylpropanesulfonic acid and obtained by radical-polymerizing the monomers in an aqueous system, 10 parts of urea, 1 part of resorcin and 250 parts of water. The pH of the resultant mixture was adjusted to 3.3 with a 20% aqueous NaOH solution. Then, as core materials, 200 parts of phenylxylylethane ("Hisol SAS-296", product of Nippon Petrochemical Co., Ltd.) containing 3 wt. % of Crystal Violet Lactone and 0.8 wt. % of Benzoyl Leuco Methylene Blue, both dissolved in the phenylxylylethane, were added. The resultant mixture was emulsified using a Homo-Mixer at 9,000 rpm. Three minutes later, there was obtained a stable o/w-type emulsion having an average droplet size of 4.0 micrometers. Twenty-five parts of formalin (a 37% aqueous solution of formaldehyde) were then added to the above system. The system was heated to 60° C. with stirring. While continuing the stirring, the system was held at this temperature for 4 hours to provide microcapsules having dense wall films, which were made of a urea-formaldehyde resin, around the core material. The system was then cooled, and a 28% aqueous ammonia solution was added little by little with stirring to raise the pH of the system to 8.5. Thus, the smell of formaldehyde was completely wiped off from the system. The thus-obtained microcapsule slurry had a solid content of 43 wt. % and a low viscosity of 85 cps. No substantial viscosity changes were observed on the slurry over a pH range of from pH 3.3 (at the time of condensation) to pH 8.5 (after removal of formaldehyde).
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Five

Synthesis routes and methods III

Procedure details

A mixture of five parts by weight of sodium hydroxide and one part by weight of phenol dissolved in a minimum amount of water was stirred together until all of the phenol had been converted to its sodium salt. Then a solution of nickel (II) nitrate was added, the quantity of nickel ion being 0.01 mole per mole of phenol. This mixture was heated under vacuum (about 1 mm Hg) in a platinum crucible at about 150°-200° C. until all of the water was removed and then heated to 395° C. for two hours while still under vacuum. Shortly before the melting point of the mixture was reached, the green color of the nickel turned black indicating that the nickel had been reduced to nickel metal or converted to a black oxide. As soon as the mixture melted, evolution of gas began and continued during the entire heating period. After cooling to room temperature, the mixture was dissolved in water, and the solution was adjusted to pH 7 with sulfuric acid. After thorough extraction with ether, the pH of the solution was lowered to 2, and another extraction with ether was conducted. The ether extracts were dried and then evaporated to dryness. The residue of the extract at pH 7 weighed 1.20 times the weight of the phenol charged while the pH 2 residue weighed 0.05 times the weight of phenol charged. Thin layer chromotograms (TLC) of the pH 7 residue showed that 40% of the phenol charged remained and that resorcinol, 3,3'-biphenol (3,3'-dihydroxybiphenyl), and 2,3'-biphenol in 2.5%, 3.5% and about 1% yields respectively were obtained. The biphenols were identified by comparison of their Rf values and their infrared spectra with authentic samples. A trace of 2,2'-biphenol, identified by its Rf, was also formed. When this experiment is conducted without the nickel catalyst, some gas evolution is observed but much less than that with the nickel, and only traces of the products mentioned are formed.
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step One
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
[Compound]
Name
nickel ion
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Six
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Seven
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Eight

Synthesis routes and methods IV

Procedure details

40 parts by weight of carbon black grafted with styrene "GP-E-3" (manufactured by Ryoyu Kogyo K. K.), which contains 40% by weight of styrene monomer, 30% by weight of polystyrene and 30% by weight of grafted carbon black, 1.5 parts by weight of charge control agent of negative charging type 3-methyl-5-nitroimidazole, 4.5 parts by weight of lauroyl peroxide, 9.0 parts by weight of tolylene diisocyanate "Coronate T-100" (mfd. by Nippon Polyurethane Industry Co., Ltd.) and 0.5 part by weight of phenyl isocyanate were added to a mixture of 50 parts by weight of styrene with 35 parts by weight of 2-ethylhexyl acrylate and 0.9 part by weight of divinylbenzene to prepare a polymerizable composition. The polymerizable composition was added to 800 g of a 4 wt. % solution of calcium phosphate in an aqueous colloid previously prepared in a 2-l separable glass flask in such an amount that the concentration of the polymerizable composition became 30 % by weight based on the total of the aqueous colloid solution and the polymerizable composition. The mixture was dispersed and emulsified on a TK Homomixer mfd. by Tokushu Kika Kogyo Co., Ltd. at 10,000 rpm at 5° C. for 2 min. A four neck glass lid was placed on the flask and fitted with a reflux condenser, a thermometer, a dropping funnel having a nitrogen-inlet tube and a stainless steel stirring rod. The flask was placed in an electric mantle. A mixed solution of 24.0 g of resorcinol, 3.0 g of m-aminophenol, 2.2 g of t-butyl alcohol, 0.5 g of 1,4-diazabicyclo[2.2.2]-octane and 40 g of deionized water was prepared and added dropwise into the flask through the dropping funnel while stirring over a period of 30 min. Then the temperature was elevated to 85° C. while continuing the stirring under nitrogen and the reaction was conducted for 10 h. After cooling the reaction mixture, the dispersant was dissolved by adding 10% aqueous hydrochloric acid solution, and the mixture was filtered. The residue was washed with water, dried at 45° C. for 12 hr under a reduced pressure of 20 mmHg, and classified by means of an air classifier to give an encapsulated toner having an average particle diameter of 9 μm wherein the shell comprises a resin having thermally dissociable urethane bonds. The glass transition point of the resin in the core material of the encapsulated toner and the softening point of the encapsulated toner were 32.0° C. and 129.5° C., respectively.
Name
Quantity
40 g
Type
reactant
Reaction Step One
Quantity
2.2 g
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
[Compound]
Name
Coronate
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
[Compound]
Name
Polyurethane
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
[Compound]
Name
50
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
[Compound]
Name
stainless steel
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Six
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Seven
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Eight
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Nine
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Ten
[Compound]
Name
polystyrene
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Eleven
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Twelve
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Thirteen
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Fourteen

Synthesis routes and methods V

Procedure details

A 1 liter four-necked flask, provided with mechanical stirrer, dropping funnel, thermometer and reflux condenser was charged with a mixture of 30 grams of sodium methylate and 400 grams of diethylene glycol diethyl ether. During the course of 1 hour at 25° C 48 grams of 5-oxohexanoic acid methyl ester were uniformly added. When the ester addition was terminated, gas chromatographic analysis indicated that the ester had completely reacted. Next, the reaction mixture was acidified to pH 3.5 by adding 46 ml of concentrated hydrochloric acid and the formed crystalline sodium chloride was filtered off with suction. Gas chromatographic analysis of the filtrate indicated a yield of cyclohexanedione-1,3 of 35.0 grams ≈ 94 %. 75 g of the filtrate which, according to gas chromatographic analysis, contained 6 grams of cyclohexane-dione-1,3 were added, over a period of 1 hour, to a dehydrogenation mixture heated to 185° - 190° C and consisting of 50 ml diethylene glycol diethyl ether and 1 gram of catalyst (0.1 gram palladium on 0.9 gram of carbon). As soon as the development of gas was terminated (1210 ml), the reaction mixture was cooled while flushing with nitrogen, the catalyst was filtered off with suction, washed with a little diethylene glycol diethyl ether, the filtrate was analyzed by gas chromatography and then distilled under reduced pressure. After a solvent fraction (boiling point under 15 mm Hg 78- 84° C) and a small amount of phenol, pure resorcinol was obtained.
Name
sodium methylate
Quantity
30 g
Type
reactant
Reaction Step One
Quantity
400 g
Type
solvent
Reaction Step One
Quantity
48 g
Type
reactant
Reaction Step Two
[Compound]
Name
ester
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
46 mL
Type
reactant
Reaction Step Four

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1,3-Dihydroxybenzene-d6
Reactant of Route 2
1,3-Dihydroxybenzene-d6
Reactant of Route 3
1,3-Dihydroxybenzene-d6
Reactant of Route 4
1,3-Dihydroxybenzene-d6
Reactant of Route 5
1,3-Dihydroxybenzene-d6
Reactant of Route 6
1,3-Dihydroxybenzene-d6

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.